molecular formula C20H31NO4S B241271 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide

4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide

Katalognummer: B241271
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: LQUDPKLQGVMOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a member of the thienylcyclohexanecarboxamide family, which is known for its anti-inflammatory and analgesic properties. In

Wirkmechanismus

The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. In vivo studies have shown its analgesic effects in animal models of pain, as well as its potential as a treatment for neuropathic pain and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide in lab experiments is its specificity for the NF-κB signaling pathway. This compound has been shown to selectively inhibit this pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in immune responses and inflammation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Zukünftige Richtungen

There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide. One direction is to further explore its potential as a treatment for inflammatory bowel disease and neuropathic pain. Another direction is to investigate its effects on other signaling pathways involved in immune responses and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound shows promise as a drug candidate for the treatment of inflammatory and painful conditions, and further research is warranted.

Synthesemethoden

The synthesis of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with 2-furylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been studied for its potential as an anti-inflammatory and analgesic drug candidate. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells. In vivo studies have demonstrated its analgesic effects in animal models of pain. Furthermore, this compound has shown potential as a treatment for neuropathic pain and inflammatory bowel disease.

Eigenschaften

Molekularformel

C20H31NO4S

Molekulargewicht

381.5 g/mol

IUPAC-Name

4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H31NO4S/c1-2-3-5-16-7-9-17(10-8-16)20(22)21(14-19-6-4-12-25-19)18-11-13-26(23,24)15-18/h4,6,12,16-18H,2-3,5,7-11,13-15H2,1H3

InChI-Schlüssel

LQUDPKLQGVMOIK-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Kanonische SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.